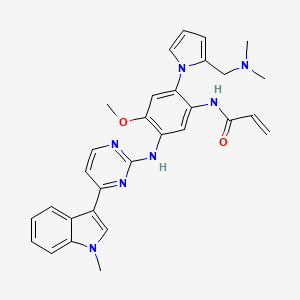

EGFR kinase inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H31N7O2 |

|---|---|

Molecular Weight |

521.6 g/mol |

IUPAC Name |

N-[2-[2-[(dimethylamino)methyl]pyrrol-1-yl]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |

InChI |

InChI=1S/C30H31N7O2/c1-6-29(38)32-24-16-25(28(39-5)17-27(24)37-15-9-10-20(37)18-35(2)3)34-30-31-14-13-23(33-30)22-19-36(4)26-12-8-7-11-21(22)26/h6-17,19H,1,18H2,2-5H3,(H,32,38)(H,31,33,34) |

InChI Key |

YIYTWDRDNVPEHZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5C=CC=C5CN(C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Epidermal Growth Factor Receptor (EGFR) Family

An In-depth Technical Guide to the EGFR Signaling Pathway in Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR), also known as ERBB1 or HER1, is a transmembrane receptor tyrosine kinase that is a founding member of the ErbB family.[1][2] This family, which also includes HER2/ERBB2, HER3/ERBB3, and HER4/ERBB4, plays a crucial role in regulating fundamental cellular processes such as proliferation, differentiation, survival, and migration in normal physiology.[3][4][5][6] The signaling cascade is initiated when a ligand, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), binds to the receptor's extracellular domain.[5][7]

In the context of oncology, the EGFR signaling pathway is one of the most frequently dysregulated molecular pathways in human cancers.[8] Aberrant EGFR activation, driven by mechanisms like gene amplification, overexpression, or activating mutations, leads to uncontrolled cell proliferation and survival, contributing to tumor initiation and progression.[3][9][10] This makes EGFR an attractive and well-validated target for cancer therapies.[7] This guide provides a detailed examination of the core EGFR signaling mechanisms, their quantitative impact on cancer cells, and the experimental protocols used to investigate them.

The Core Mechanism of EGFR Activation

EGFR activation is a multi-step process that transmits extracellular signals across the plasma membrane to initiate intracellular signaling cascades.

-

Ligand Binding : The process begins with the binding of a specific ligand (e.g., EGF, TGF-α, amphiregulin) to the extracellular ligand-binding domain of EGFR.[4][5]

-

Receptor Dimerization : Ligand binding induces a conformational change in the receptor, exposing a dimerization arm.[6][11] This facilitates the formation of receptor homodimers (EGFR-EGFR) or heterodimers with other ErbB family members (e.g., EGFR-HER2).[6] While traditionally viewed as ligand-induced, evidence also suggests that EGFR can exist as preformed, inactive dimers on the cell surface.[12]

-

Kinase Activation and Autophosphorylation : Dimerization brings the intracellular kinase domains into close proximity, leading to an allosteric activation of the kinase function.[13] This results in the trans-autophosphorylation of key tyrosine residues within the C-terminal tail of the receptor.[13] These phosphorylated tyrosine residues (e.g., Y992, Y1068, Y1086, Y1148, Y1173) serve as docking sites for various downstream signaling proteins.[14][15]

Caption: EGFR Activation Workflow.

Core Downstream Signaling Pathways in Cancer Proliferation

Once activated, EGFR initiates several downstream signaling cascades that are central to cancer cell proliferation, survival, and metastasis.[1][5][15]

The RAS-RAF-MEK-ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a major route for EGFR-mediated pro-proliferative signals.[1]

-

Adaptor Recruitment : Phosphorylated tyrosine residues on EGFR, particularly Y1068 and Y1086, recruit the adaptor protein Growth factor receptor-bound protein 2 (Grb2).[6][14] Grb2 exists in a constitutive complex with Son of sevenless (SOS), a guanine nucleotide exchange factor (GEF) for Ras.[16][17] This recruitment brings SOS to the plasma membrane.[17]

-

RAS Activation : At the membrane, SOS facilitates the exchange of GDP for GTP on the small GTPase RAS, converting it to its active, GTP-bound state.[14][16][18]

-

Kinase Cascade : Activated RAS initiates a three-tiered kinase cascade. It recruits and activates RAF kinase (e.g., B-RAF), which in turn phosphorylates and activates MEK1/2.[1][16][18][19] MEK1/2 then phosphorylates and activates the terminal kinases, Extracellular signal-regulated kinases 1/2 (ERK1/2).[16][18][19]

-

Nuclear Translocation and Gene Expression : Activated ERK translocates to the nucleus, where it phosphorylates numerous transcription factors (e.g., c-Myc, AP-1). This drives the expression of genes essential for cell cycle progression, most notably Cyclin D1, which is critical for the G1 to S phase transition.[3][15]

Caption: The RAS-RAF-MEK-ERK (MAPK) Pathway.

The PI3K-AKT-mTOR Pathway

This pathway is critical for promoting cell growth, survival, and proliferation, and is frequently hyperactivated in cancer.[15]

-

PI3K Activation : Activated EGFR can recruit the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), either directly or via adaptor proteins like GAB1.[5][13] This relieves the inhibitory effect of p85 on the p110 catalytic subunit of PI3K.

-

PIP3 Generation : Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4]

-

AKT Activation : PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including the serine/threonine kinase AKT (also known as Protein Kinase B). This recruitment to the membrane allows for AKT to be phosphorylated and fully activated by other kinases like PDK1.

-

Downstream Effectors : Activated AKT phosphorylates a wide array of substrates. A key target is the mammalian Target of Rapamycin (mTOR) complex 1 (mTORC1), which promotes protein synthesis and cell growth.[13][20] AKT also promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins like BAD. The combined effects on growth and survival are potent drivers of proliferation.[4]

Caption: The PI3K-AKT-mTOR Pathway.

The JAK/STAT Pathway

The Signal Transducer and Activator of Transcription (STAT) pathway provides a more direct route from the cell surface to the nucleus to regulate gene expression.

-

STAT Recruitment and Phosphorylation : Activated EGFR can recruit STAT proteins, particularly STAT3 and STAT5.[21] The STAT proteins dock to phosphotyrosine residues on the receptor via their SH2 domains and are subsequently phosphorylated themselves, primarily on a critical tyrosine residue (e.g., Y705 for STAT3).[22][23]

-

Dimerization and Nuclear Translocation : This phosphorylation event induces the formation of STAT homodimers or heterodimers, which then translocate into the nucleus.[22][23]

-

Gene Transcription : In the nucleus, STAT dimers bind to specific DNA response elements in the promoters of target genes, activating their transcription.[22] These target genes are involved in promoting cell proliferation, survival (e.g., by upregulating anti-apoptotic proteins), and invasion.[13][22]

Caption: The JAK/STAT Pathway.

Dysregulation of EGFR Signaling in Cancer

The tightly regulated process of EGFR signaling is frequently subverted in cancer through various mechanisms, leading to constitutive pathway activation and malignant proliferation.

-

Overexpression and Gene Amplification : In many cancers, such as glioblastoma and non-small cell lung cancer (NSCLC), the EGFR gene is amplified, leading to a massive overexpression of the receptor on the cell surface.[1][2] While normal epithelial cells express 40,000 to 100,000 receptors per cell, cancer cells can express over 1 million, which can promote ligand-independent dimerization and activation.[15]

-

Activating Mutations : Somatic mutations in the EGFR gene can lead to a constitutively active receptor that signals in the absence of ligand binding. Common examples include:

-

Kinase Domain Mutations : In-frame deletions in exon 19 and the L858R point mutation in exon 21 are common in NSCLC and sensitize tumors to EGFR tyrosine kinase inhibitors (TKIs).[24] The L858R mutation alone can increase kinase activity by 50-fold compared to the wild-type receptor.[15]

-

Extracellular Domain Deletions : The EGFRvIII mutation, which involves a deletion of exons 2-7, is the most common EGFR aberration in glioblastoma.[2] This mutant receptor is constitutively active but displays lower phosphorylation levels than ligand-activated wild-type EGFR, allowing it to evade some negative feedback mechanisms like receptor endocytosis.[2][15]

-

-

Autocrine/Paracrine Loops : Tumors can overproduce EGFR ligands like TGF-α, which then act on the same or neighboring cells to create a positive feedback loop of continuous receptor stimulation.[25]

Quantitative Data on EGFR Signaling in Cancer

The following tables summarize key quantitative data related to EGFR expression, activity, and therapeutic response.

Table 1: EGFR Expression and Activity

| Parameter | Normal Cells | Cancer Cells | Reference |

| EGFR Expression Level | 40,000 - 100,000 receptors/cell | > 1,000,000 receptors/cell | [15] |

| L858R Mutant Kinase Activity | Baseline | ~50-fold increase vs. wild-type | [15] |

| EGFR Aberration Frequency | N/A | ~50% of HCC cases show pathway activation | [26] |

| EGFR Mutation in NSCLC (Asian) | N/A | ~50% of patients | [24] |

| EGFR Mutation in NSCLC (Caucasian) | N/A | ~15% of patients | [24] |

Table 2: Clinical Efficacy of Selected EGFR-Targeted Therapies

| Drug (Class) | Cancer Type | Patient Population | Objective Response Rate (ORR) | Reference |

| Osimertinib (TKI) | NSCLC | First-line, specific EGFR mutations | Longer progression-free survival vs. earlier TKIs | [3] |

| Mobocertinib (TKI) | NSCLC | EGFR exon 20 insertion, post-platinum chemotherapy | 28% | [3] |

| Gefitinib + Chemo (TKI) | NSCLC | Resected, EGFR-mutated Stage II-IIIA | 35.9 months median disease-free survival | [24] |

Key Experimental Protocols

Investigating the EGFR signaling pathway requires a variety of molecular and cellular biology techniques.

Protocol: Western Blotting for EGFR and ERK Phosphorylation

This method is used to detect the activation state of EGFR and downstream kinases by using antibodies specific to their phosphorylated forms.

-

Cell Culture and Treatment : Plate cancer cells (e.g., A549, HeLa) and grow to 70-80% confluency. Serum-starve cells for 12-24 hours to reduce basal signaling. Treat cells with EGF (e.g., 100 ng/mL) for various time points (0, 5, 15, 30 minutes). If testing an inhibitor, pre-incubate with the drug for 1-2 hours before EGF stimulation.

-

Cell Lysis : Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE : Denature protein lysates and separate them by size on a polyacrylamide gel (e.g., 4-12% gradient gel).

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Anti-phospho-EGFR (Tyr1068)

-

Anti-total-EGFR

-

Anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Anti-total-ERK1/2

-

Anti-GAPDH or β-Actin (as a loading control)

-

-

Secondary Antibody Incubation : Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection : Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Analysis : Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the relative level of activation.

Protocol: Immunoprecipitation (IP) of EGFR-Grb2 Complex

IP is used to isolate a specific protein (EGFR) from a lysate to identify its binding partners (Grb2).

-

Cell Culture and Lysis : Grow and treat cells as described in the Western Blot protocol to induce complex formation. Lyse cells in a non-denaturing IP lysis buffer.

-

Pre-clearing : Add Protein A/G agarose beads to the lysate and incubate for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation : Add a primary antibody against EGFR to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Complex Capture : Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing : Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis : Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies for both EGFR and Grb2. The presence of a Grb2 band in the EGFR IP lane confirms their interaction.

Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[27]

-

Cell Seeding : Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Treatment : Treat cells with the compound of interest (e.g., an EGFR inhibitor like Gefitinib) at various concentrations. Include untreated and vehicle-only controls.

-

Incubation : Incubate the plate for a desired period (e.g., 24, 48, 72 hours) to allow for proliferation differences to manifest.

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[27]

-

Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

-

Analysis : The absorbance is directly proportional to the number of viable, proliferating cells.[27] Calculate the percentage of proliferation relative to the untreated control and plot dose-response curves to determine metrics like IC50.

Caption: Experimental Workflow for Testing an EGFR Inhibitor.

Conclusion

The EGFR signaling pathway is a master regulator of cell proliferation, and its dysregulation is a hallmark of many cancers. The intricate network of downstream cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK/STAT pathways, provides multiple avenues through which aberrant EGFR signals can drive malignant growth and survival. A deep, technical understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is paramount for researchers and drug development professionals. This knowledge is the foundation for identifying novel therapeutic targets, designing more effective inhibitor combinations, and ultimately overcoming the challenge of therapeutic resistance in cancer treatment.

References

- 1. mdpi.com [mdpi.com]

- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Frontiers | EGFR trafficking: effect of dimerization, dynamics, and mutation [frontiersin.org]

- 7. EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Landscape of EGFR Signaling Network in Human Cancers: Biology and Therapeutic Response in Relation to Receptor Subcellular Locations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular-Targeted Therapies for Epidermal Growth Factor Receptor and Its Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dysregulation and detection methods of EGFR in oral cancer. A narrative review - Universidad Andrés Bello [researchers.unab.cl]

- 11. Epidermal Growth Factor Receptor Dimerization and Activation Require Ligand-Induced Conformational Changes in the Dimer Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Allosteric activation of preformed EGF receptor dimers by a single ligand binding event [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 17. Reactome | GRB2 events in EGFR signaling [reactome.org]

- 18. researchgate.net [researchgate.net]

- 19. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. EGFR Activation Leads to Cell Death Independent of PI3K/AKT/mTOR in an AD293 Cell Line | PLOS One [journals.plos.org]

- 21. EGFRvIII-Stat5 Signaling Enhances Glioblastoma Cell Migration and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. EGFR-Targeted Therapies: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. What are common methods to study cell proliferation? [synapse.patsnap.com]

The Dawn of Targeted Therapy: A Technical Guide to the Discovery of First-Generation EGFR Tyrosine Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), focusing on the seminal molecules gefitinib and erlotinib. This document details the mechanism of action, key experimental protocols, quantitative pharmacological data, and the crucial structure-activity relationships that paved the way for a new era of precision oncology.

Introduction: Targeting the Engine of Cancer Proliferation

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] In many epithelial cancers, aberrant EGFR signaling, driven by overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.[2] This established EGFR as a prime therapeutic target, leading to the development of small-molecule inhibitors aimed at the intracellular kinase domain.[3] Gefitinib (Iressa®) and erlotinib (Tarceva®) emerged as the pioneering first-generation EGFR TKIs, revolutionizing the treatment landscape for certain solid tumors, particularly non-small cell lung cancer (NSCLC).[3][4][5]

The Discovery of First-Generation EGFR TKIs: From High-Throughput Screening to Clinical Candidates

The discovery of gefitinib and erlotinib originated from extensive high-throughput screening (HTS) campaigns aimed at identifying compounds that could inhibit the tyrosine kinase activity of EGFR. The foundational structure for these inhibitors is the 4-anilinoquinazoline scaffold, which serves as a mimic of the adenine region of ATP.

The general workflow for the discovery and preclinical development of these inhibitors is outlined below. This process involves iterative cycles of screening, chemical synthesis, and biological testing to optimize for potency, selectivity, and drug-like properties.

Mechanism of Action: Competitive ATP Inhibition

Gefitinib and erlotinib function as reversible, competitive inhibitors of the EGFR tyrosine kinase.[4][5] They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of tyrosine residues and the subsequent activation of downstream signaling pathways. This inhibition is more potent in the presence of activating mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R point mutation, which increase the affinity of the kinase for these inhibitors.[6]

The EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream signaling cascades. The two major pathways implicated in EGFR-driven cell proliferation and survival are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. First-generation TKIs block the initiation of these cascades at the receptor level.

Quantitative Data Summary

The following tables summarize key quantitative data for gefitinib and erlotinib from preclinical studies.

Table 1: In Vitro Potency of Gefitinib and Erlotinib

| Compound | Target | Assay Type | IC50 / Ki (nM) | Reference(s) |

| Gefitinib | EGFR (Wild-Type) | Kinase Assay | 26 - 37 | [6] |

| EGFR (L858R Mutant) | Kinase Assay | ~1-2 | [6] | |

| EGFR (Exon 19 Del) | Cell-based | ~1-10 | [7] | |

| EGFR (T790M Mutant) | Cell-based | >1000 | [8] | |

| Erlotinib | EGFR (Wild-Type) | Kinase Assay | 2 | [9] |

| EGFR (L858R Mutant) | Cell-based | ~12 | [8] | |

| EGFR (Exon 19 Del) | Cell-based | ~7 | [8] | |

| EGFR (T790M Mutant) | Cell-based | >1000 | [8] |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Table 2: Preclinical Pharmacokinetic Parameters of Gefitinib and Erlotinib

| Compound | Species | Route | Cmax (ng/mL) | T1/2 (h) | Bioavailability (%) | Reference(s) |

| Gefitinib | Rat | IV | - | 3 - 6 | - | [3][10][11] |

| Dog | IV | - | 3 - 6 | - | [3][10][11] | |

| Mouse | IV | ~4400 (10 mg/kg) | 2.6 | - | [1] | |

| Erlotinib | Rat | Oral | - | - | - | [12] |

| Mouse | Oral | ~1800 (50 mg/kg) | ~4 | ~60 | [13] |

Note: Pharmacokinetic parameters are dose-dependent and can vary between studies.

Key Experimental Protocols

The following are representative protocols for key assays used in the discovery and characterization of first-generation EGFR TKIs.

High-Throughput Screening (HTS) for EGFR Kinase Inhibitors

Objective: To identify initial "hit" compounds that inhibit EGFR kinase activity from a large chemical library.

Methodology (Generalized):

-

Assay Principle: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based (e.g., ADP-Glo™) assay, is optimized for HTS. These assays measure the phosphorylation of a synthetic peptide substrate by the EGFR kinase domain.

-

Reagents:

-

Recombinant human EGFR kinase domain (wild-type or mutant).

-

Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

-

ATP at a concentration near the Km.

-

Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for TR-FRET).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

-

Procedure:

-

Dispense a small volume of each compound from the library (typically at a concentration of 1-10 µM) into individual wells of a multi-well plate (e.g., 384- or 1536-well).

-

Add the EGFR enzyme and incubate for a short period to allow for compound binding.

-

Initiate the kinase reaction by adding the ATP and peptide substrate mixture.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents.

-

Incubate to allow for the detection signal to develop.

-

Read the plate using a suitable plate reader.

-

-

Data Analysis:

-

Raw data is normalized to controls (positive control: no inhibitor; negative control: no enzyme).

-

A "hit" is defined as a compound that causes a statistically significant reduction in the signal (e.g., >3 standard deviations from the mean of the control wells).

-

In Vitro EGFR Kinase Assay (ADP-Glo™)

Objective: To determine the in vitro potency (IC50) of an inhibitor against EGFR kinase.

Methodology:

-

Reagents:

-

EGFR Kinase Enzyme System (Promega).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Test inhibitor serially diluted in DMSO.

-

-

Procedure:

-

Prepare the kinase reaction by adding 1 µL of serially diluted inhibitor or DMSO (vehicle control) to a 384-well plate.

-

Add 2 µL of EGFR enzyme.

-

Add 2 µL of the substrate/ATP mix to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Cell-Based EGFR Phosphorylation Assay (Western Blot)

Objective: To assess the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.

Methodology:

-

Cell Culture: Culture EGFR-dependent cancer cells (e.g., A431) to ~80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 16-18 hours to reduce basal EGFR activity.

-

Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Y1068).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Re-probe the blot with an antibody for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the level of pEGFR relative to total EGFR at each inhibitor concentration.

-

Cell Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To measure the effect of an inhibitor on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCC827, PC-9) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor or DMSO.

-

Incubation: Incubate the cells for 72 hours.

-

Viability Measurement:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.

-

CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

-

Medicinal Chemistry and Structure-Activity Relationship (SAR)

The 4-anilinoquinazoline core is the key pharmacophore for first-generation EGFR TKIs. Structure-activity relationship studies revealed several key structural features that are critical for potent and selective inhibition.

Key SAR insights include:

-

Quinazoline Core: The nitrogen at position 1 of the quinazoline ring forms a crucial hydrogen bond with the backbone amide of methionine 793 in the hinge region of the EGFR kinase domain.[14]

-

Anilino Group at C4: This group projects into the ATP-binding pocket. Substitutions at the 3-position of the aniline ring, such as the 3-chloro-4-fluoro group in gefitinib and the 3-ethynyl group in erlotinib, enhance binding affinity by occupying a small hydrophobic pocket.[14][15]

-

Substituents at C6 and C7: The introduction of solubilizing groups, such as the morpholinopropoxy group at C6 and the methoxy group at C7 of gefitinib, or the bis(2-methoxyethoxy) groups at C6 and C7 of erlotinib, was critical for improving aqueous solubility and overall pharmacokinetic properties.[14][15]

Conclusion

The discovery of gefitinib and erlotinib marked a paradigm shift in cancer therapy, validating the principle of targeted inhibition of oncogenic driver kinases. This guide has outlined the core technical aspects of their discovery, from the initial high-throughput screens to the detailed characterization of their mechanism and properties. The experimental protocols and quantitative data presented herein provide a foundational understanding for researchers in the field of drug discovery. The lessons learned from the development of these first-generation inhibitors, including the importance of patient stratification based on biomarker status and the inevitability of acquired resistance, have profoundly influenced the subsequent development of second and third-generation EGFR TKIs and the broader field of precision medicine.

References

- 1. The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat and dog. | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: EGFR in Cancer and the Dawn of Targeted Therapy

An In-depth Technical Guide to the Structural Biology of EGFR Kinase Domain Mutations

For: Researchers, Scientists, and Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[2][3] This phosphorylation cascade initiates downstream signaling through major pathways like the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, driving normal cell growth.[1][3][4][5][6]

In certain cancers, particularly non-small cell lung cancer (NSCLC), mutations within the EGFR kinase domain lead to its constitutive, ligand-independent activation, transforming the receptor into a potent oncogenic driver.[7] This discovery ushered in an era of targeted therapy, with the development of small-molecule Tyrosine Kinase Inhibitors (TKIs) designed to block the ATP-binding site of the EGFR kinase, thereby inhibiting its activity. This guide delves into the structural underpinnings of various EGFR kinase domain mutations, their influence on kinase activity, and the mechanisms by which they confer sensitivity or resistance to different generations of TKIs.

The Structural Landscape of the EGFR Kinase Domain

The EGFR kinase domain adopts a canonical bi-lobal structure typical of protein kinases, comprising a smaller N-terminal lobe and a larger C-terminal lobe. The ATP-binding pocket is situated in the cleft between these two lobes. The kinase domain's activity is tightly regulated by the precise conformation of key structural elements, including the αC-helix in the N-lobe and the activation loop in the C-lobe. In its inactive state, the αC-helix is oriented "out," and the activation loop adopts a closed conformation that blocks substrate binding. Activation requires the αC-helix to move "in" and the activation loop to adopt an open, extended conformation, allowing for ATP and substrate binding and phosphotransfer.

Activating Mutations: Destabilizing the Inactive State

Activating mutations promote a shift in the conformational equilibrium of the kinase domain, favoring the active state. This leads to the constitutive, ligand-independent signaling that drives tumor growth.

-

L858R Point Mutation: Located in the activation loop, the substitution of a small, hydrophobic leucine with a larger, charged arginine at position 858 (L858R) destabilizes the inactive conformation. This disruption forces the activation loop to adopt an active-like conformation, leading to a roughly 50-fold increase in kinase activity.

-

Exon 19 Deletions (e.g., ΔELREA): These in-frame deletions, most commonly removing the LREA motif (residues 747-750), occur in the loop connecting the β3-strand and the αC-helix. The shortening of this loop is thought to rigidify the region and stabilize the αC-helix in its "in," active conformation, thereby promoting kinase activation.

These "classical" activating mutations are associated with a high degree of sensitivity to first-generation TKIs like gefitinib and erlotinib.

Resistance Mutations: The Structural Basis of TKI Failure

The initial success of TKIs is often curtailed by the emergence of secondary mutations that confer resistance.

-

T790M "Gatekeeper" Mutation: This is the most common mechanism of acquired resistance to first- and second-generation TKIs, accounting for 50-60% of cases. The threonine at position 790, known as the "gatekeeper" residue, is located deep within the ATP-binding pocket. Its substitution with a bulkier methionine (T790M) causes steric hindrance that prevents the binding of first-generation TKIs. Furthermore, the T790M mutation increases the kinase's affinity for ATP, allowing ATP to outcompete the inhibitor.

-

C797S Mutation: Third-generation TKIs, such as osimertinib, were designed to overcome T790M resistance. They achieve this by forming a covalent bond with the cysteine residue at position 797. However, a subsequent mutation of this cysteine to a serine (C797S) removes the nucleophilic thiol group required for covalent bond formation, rendering these drugs ineffective.

Quantitative Analysis: EGFR Mutations and TKI Sensitivity

The clinical efficacy of EGFR TKIs is directly correlated with their inhibitory potency against specific EGFR mutants. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit 50% of the kinase activity.

Table 1: IC50 Values (nM) of EGFR TKIs Against Common EGFR Mutants

| Mutation Status | Erlotinib (1st Gen) | Afatinib (2nd Gen) | Osimertinib (3rd Gen) |

| Wild-Type (WT) | 12 | 31 | - |

| Exon 19 del (PC-9) | 7 | 0.8 | - |

| L858R (H3255) | 12 | 0.3 | - |

| L858R + T790M (H1975) | >10,000 | 57 | 5 |

| Exon 19 del + T790M (PC-9ER) | >10,000 | 165 | 13 |

| Exon 19 del + T790M + C797S | - | - | >1000 |

| Data compiled from cell-based assays.[8] |

Table 2: Kinetic Parameters of EGFR Kinase Domain Mutants

| EGFR Variant | Km (ATP, µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) |

| Wild-Type | 1.2 | 0.02 | 0.017 |

| L858R | 24 | 0.82 | 0.034 |

| Exon 19 del | 4.0 | 0.25 | 0.063 |

| L858R + T790M | 1.3 | 0.12 | 0.092 |

| Note: Kinetic parameters can vary based on experimental conditions. Data are representative. |

Visualizing Key Processes and Relationships

Diagram 1: The EGFR Signaling Cascade

Caption: EGFR signaling pathways leading to cell proliferation and survival.

Diagram 2: Experimental Workflow for Structural Analysis of EGFR Mutants

Caption: A typical workflow for determining the crystal structure of an EGFR mutant.

Diagram 3: Logical Classification of EGFR Mutations and TKI Generations

Caption: Relationship between EGFR mutations and sensitivity to TKI generations.

Key Experimental Protocols

Recombinant EGFR Kinase Domain Expression and Purification

This protocol describes the expression of the human EGFR kinase domain (residues 696-1022) using a baculovirus expression system, a common method for producing high yields of functional protein for structural and biochemical studies.

-

Generation of Recombinant Baculovirus:

-

The cDNA encoding the desired EGFR kinase domain (wild-type or mutant) is cloned into a baculovirus transfer vector (e.g., pVL941 or a member of the Bac-to-Bac system) containing an N-terminal 6x-His tag for purification.

-

The transfer vector is used to generate recombinant baculovirus in Spodoptera frugiperda (Sf9) insect cells according to the manufacturer's protocol.

-

-

Protein Expression:

-

Suspension cultures of Sf9 or Trichoplusia ni (High Five) cells are grown to a density of 1.5-2.0 x 106 cells/mL.

-

Cells are infected with the high-titer recombinant baculovirus at a multiplicity of infection (MOI) of 1-2.

-

The infected culture is incubated at 27°C for 48-72 hours.

-

-

Cell Lysis and Clarification:

-

Cells are harvested by centrifugation (1,000 x g, 10 min).

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).[9]

-

Cells are lysed by sonication on ice.[9]

-

The lysate is clarified by ultracentrifugation (100,000 x g, 1 hour) to remove insoluble debris.

-

-

Affinity Chromatography:

-

The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with 10-20 column volumes of wash buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 25 mM imidazole, 1 mM TCEP).

-

The His-tagged protein is eluted with elution buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 250-500 mM imidazole, 1 mM TCEP).

-

-

Size-Exclusion Chromatography (SEC):

-

The eluted protein is concentrated and loaded onto a SEC column (e.g., Superdex 75 or 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Fractions corresponding to the monomeric EGFR kinase domain are pooled, concentrated, flash-frozen in liquid nitrogen, and stored at -80°C. Protein purity is assessed by SDS-PAGE.

-

In Vitro Kinase Activity Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

-

Reagent Preparation:

-

Prepare a 2X kinase reaction buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[10]

-

Prepare a solution of the substrate (e.g., 100 µg/mL Poly(Glu, Tyr) 4:1) and ATP (e.g., 50 µM) in the 2X reaction buffer.

-

Dilute the purified EGFR kinase domain enzyme to the desired concentration (e.g., 1-5 ng/µL) in 1X kinase buffer.

-

Prepare serial dilutions of the TKI inhibitor in 1X kinase buffer with a constant percentage of DMSO.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of inhibitor solution (or DMSO for control).

-

Add 2 µL of the diluted enzyme solution to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mix. The final reaction volume is 5 µL.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

X-Ray Crystallography: From Crystal to Structure

-

Crystallization:

-

The purified EGFR kinase domain (at 5-10 mg/mL) is mixed with a precipitant solution from a crystallization screen (e.g., using the hanging drop or sitting drop vapor diffusion method).

-

Typical crystallization conditions for the EGFR kinase domain involve precipitants like PEG 3350 or PEG 8000, salts like ammonium sulfate, and a buffer in the pH range of 6.5-8.5.

-

Plates are incubated at a constant temperature (e.g., 4°C or 20°C) and monitored for crystal growth over days to weeks.

-

-

Crystal Harvesting and Cryo-protection:

-

Single crystals are carefully looped and briefly soaked in a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

-

The crystal is then flash-cooled by plunging it into liquid nitrogen.

-

-

X-ray Diffraction Data Collection:

-

The frozen crystal is mounted on a goniometer in a cryo-stream (100 K) at a synchrotron beamline.

-

A series of diffraction images are collected as the crystal is rotated in the X-ray beam (the rotation method).[12][13]

-

Data collection strategy aims for high completeness, redundancy, and the desired resolution, adjusting parameters like exposure time, rotation angle per frame, and crystal-to-detector distance.[12][14]

-

-

Data Processing and Structure Solution:

-

The diffraction images are processed to integrate the intensities of the Bragg reflections.

-

The structure is solved using molecular replacement if a homologous structure exists, or experimental phasing methods (e.g., MAD/SAD) if not.[15]

-

An initial electron density map is calculated, an atomic model is built into the density, and the model is refined against the experimental data to improve its fit and geometry.

-

Cryo-Electron Microscopy (Cryo-EM) of EGFR

-

Sample and Grid Preparation:

-

For the full-length EGFR, the purified protein must be solubilized in a detergent micelle or reconstituted into a lipid nanodisc.

-

Cryo-EM grids (e.g., Quantifoil R1.2/1.3) are glow-discharged to make the surface hydrophilic.[16]

-

A small volume (3-4 µL) of the protein sample (typically 0.5-5 mg/mL) is applied to the grid.

-

-

Vitrification:

-

The grid is blotted to create a thin aqueous film and then rapidly plunged into liquid ethane using a vitrification robot (e.g., a Vitrobot).[16] This process, called vitrification, freezes the sample so rapidly that water molecules do not form crystalline ice, preserving the protein's native structure.

-

-

Data Acquisition:

-

Image Processing and 3D Reconstruction:

-

Individual protein particle images are selected from the micrographs.

-

These 2D particle images, which represent different views of the protein, are aligned and classified.

-

A high-resolution 3D reconstruction (density map) of the protein is generated from the classified 2D averages.

-

An atomic model is then built into the 3D map and refined.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Chip Preparation and Ligand Immobilization:

-

A sensor chip (e.g., CM5) is activated using a mixture of EDC and NHS.

-

The purified EGFR kinase domain (the ligand) is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated chip surface to achieve covalent immobilization.[18]

-

Remaining active sites on the surface are deactivated with an injection of ethanolamine.[18] A reference flow cell is typically prepared in parallel to subtract non-specific binding.

-

-

Kinetic Analysis:

-

A running buffer (e.g., HBS-EP+) is flowed continuously over the chip surface to establish a stable baseline.

-

The TKI (the analyte) is prepared in a series of concentrations in running buffer.

-

Each analyte concentration is injected over the ligand and reference surfaces for a set period (association phase), followed by a flow of running buffer alone (dissociation phase).[19]

-

-

Data Analysis:

-

The response units (RU) are monitored in real-time, generating sensorgrams.[20]

-

After subtracting the reference channel signal, the resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[20]

-

Conclusion and Future Directions

The structural and biochemical investigation of EGFR kinase domain mutations has been instrumental in the development of targeted cancer therapies. By providing atomic-level insights into the mechanisms of kinase activation and drug resistance, this research has enabled the rational design of successive generations of inhibitors that have significantly improved patient outcomes. Future work will continue to focus on understanding and overcoming novel resistance mechanisms, such as those arising from exon 20 insertions and the C797S mutation, through the development of fourth-generation allosteric inhibitors and combination therapies. The detailed experimental approaches outlined in this guide provide the foundational tools for these ongoing drug discovery and development efforts.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. ClinPGx [clinpgx.org]

- 4. cusabio.com [cusabio.com]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure and dynamics of the epidermal growth factor receptor C-terminal phosphorylation domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com.cn [promega.com.cn]

- 11. promega.com.cn [promega.com.cn]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]

- 14. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. Sample vitrification and cryo-EM data acquisition [protocols.io]

- 17. Biophysical Screening Pipeline for Cryo-EM Grid Preparation of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dhvi.duke.edu [dhvi.duke.edu]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]

role of EGFR in non-small cell lung cancer

An In-Depth Technical Guide on the Role of EGFR in Non-Small Cell Lung Cancer

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] In the context of oncology, particularly non-small cell lung cancer (NSCLC), the EGFR signaling pathway is frequently dysregulated. Constitutive activation of EGFR signaling, often driven by genetic mutations or gene amplification, is a key driver of tumorigenesis, progression, and poor prognosis in a significant subset of NSCLC patients.[1] This aberrant signaling makes EGFR an attractive and validated therapeutic target. The development of EGFR-targeted therapies, specifically tyrosine kinase inhibitors (TKIs), has revolutionized the treatment landscape for patients with EGFR-mutant NSCLC, ushering in an era of personalized medicine.[3][4] This guide provides a comprehensive technical overview of the role of EGFR in NSCLC, detailing its signaling pathways, the landscape of its mutations, mechanisms of therapeutic intervention, and the evolution of drug resistance.

EGFR Signaling Pathways

Upon ligand binding (e.g., Epidermal Growth Factor, EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[5] This activation initiates a cascade of downstream signaling events crucial for cell growth and survival. The three primary signaling pathways activated by EGFR are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival.[6][7] Activated EGFR recruits adaptor proteins like Grb2, which in turn activates the GTPase RAS. This triggers a phosphorylation cascade through RAF, MEK, and ultimately ERK, which translocates to the nucleus to regulate gene expression.[8][9]

-

PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell survival, growth, and metabolism.[1][7] Phosphorylated EGFR activates Phosphoinositide 3-kinase (PI3K), leading to the activation of AKT. AKT then modulates a variety of downstream targets, including the mammalian Target of Rapamycin (mTOR), to promote cell survival and inhibit apoptosis.[8][10]

-

JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and immune response.[1][6] Upon EGFR activation, Janus Kinases (JAKs) can be activated, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and function as transcription factors to drive the expression of genes involved in cell proliferation and survival.[6][11]

EGFR Mutations in NSCLC

Activating mutations within the EGFR gene are found in a substantial portion of NSCLC cases, particularly in adenocarcinomas.[12] These mutations typically occur within exons 18-21, which encode the tyrosine kinase domain, leading to constitutive activation of the receptor even in the absence of a ligand.[6] This results in uncontrolled cell proliferation and survival. The presence of these mutations is a strong predictor of response to EGFR TKI therapy.[7]

The most common "classical" activating mutations are deletions in exon 19 and a specific point mutation in exon 21 (L858R), which together account for approximately 85-90% of all EGFR mutations.[13] The prevalence of EGFR mutations varies significantly with ethnicity, smoking history, and gender.[6][12]

Data Presentation: Prevalence of Common EGFR Mutations

The following table summarizes the approximate prevalence of EGFR mutations in NSCLC, highlighting variations across different populations.

| Characteristic | EGFR Mutation Prevalence | Key Mutation Types | References |

| Overall in NSCLC | 10-35% | Exon 19 Deletions (~45%), L858R (~40%) | [14] |

| Ethnicity | |||

| East Asian | 40-55% | Higher incidence of classical mutations | [6][12] |

| Caucasian | 10-15% | Lower overall incidence | [6][15] |

| Histology | |||

| Adenocarcinoma | ~50% in Asian patients, ~15% in US patients | Most common histology for mutations | [12][16] |

| Squamous Cell Carcinoma | Low (<5%) | Mutations are rare in this subtype | [16] |

| Patient Demographics | |||

| Never-Smokers | Higher Prevalence | Strongly associated with never-smokers | [4][12] |

| Women | Higher Prevalence | More common in female patients | [4][12] |

Therapeutic Targeting with EGFR Inhibitors

The dependence of certain NSCLC tumors on EGFR signaling makes them highly susceptible to drugs that inhibit the receptor's activity. EGFR Tyrosine Kinase Inhibitors (TKIs) are small molecules that competitively bind to the ATP-binding site within the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling.[17][18] This leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[3]

Data Presentation: Efficacy of First-Line EGFR TKIs

Multiple generations of EGFR TKIs have been developed, each with improved efficacy and specificity. The table below presents data from landmark clinical trials for FDA-approved first-line treatments for common EGFR mutations.

| Drug (Generation) | Clinical Trial | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | References |

| Gefitinib (1st) | IPASS | 9.5 months vs 6.3 months (chemo) | 71.2% | [19] |

| Erlotinib (1st) | OPTIMAL | 13.1 months vs 4.6 months (chemo) | 83% | [19] |

| Afatinib (2nd) | LUX-Lung 3/6 | 11.1 months vs 6.9 months (chemo) | 56% | [20] |

| Dacomitinib (2nd) | ARCHER 1050 | 14.7 months vs 9.2 months (gefitinib) | 75% | [19] |

| Osimertinib (3rd) | FLAURA | 18.9 months vs 10.2 months (1st Gen TKI) | 80% | [19] |

Mechanisms of Acquired Resistance

Despite initial profound responses, nearly all patients treated with EGFR TKIs eventually develop acquired resistance, leading to disease progression.[1] Mechanisms of resistance are broadly classified as on-target (alterations to the EGFR gene itself) or off-target (activation of bypass signaling pathways).

-

On-Target Resistance: The most common mechanism, accounting for 50-60% of resistance to first- and second-generation TKIs, is the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[13][21] This mutation increases the receptor's affinity for ATP, reducing the potency of the inhibitor.[21] Resistance to third-generation TKIs like osimertinib can occur through other mutations, most notably C797S, which prevents the covalent binding of the drug.[21]

-

Off-Target Resistance: These mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. Key examples include:

-

MET Amplification: Overexpression of the MET receptor tyrosine kinase can activate downstream pathways like PI3K/AKT independently of EGFR.[18][22]

-

HER2 Amplification: Amplification of the HER2 (ErbB2) gene, another member of the ErbB family, can also drive resistance.[1][23]

-

Activation of Downstream Pathways: Mutations in downstream components like KRAS or BRAF can render the cell independent of upstream EGFR signaling.[23]

-

Histologic Transformation: In a small percentage of cases, the adenocarcinoma can transform into small cell lung cancer (SCLC), a histology that is not dependent on EGFR signaling.[13]

-

Key Experimental Protocols

The study of EGFR in NSCLC relies on a variety of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Protocol: EGFR Mutation Analysis by PCR and Sequencing

This protocol outlines a standard method for identifying EGFR mutations in tumor tissue.

Objective: To detect activating or resistance mutations in exons 18, 19, and 21 of the EGFR gene.

Methodology:

-

Sample Preparation: Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. The tumor area is identified by a pathologist to ensure a high percentage of tumor cells (ideally >50%).[24]

-

PCR Amplification: Specific primers are used to amplify the target exons (18, 19, 21) from the extracted genomic DNA.[25]

-

Purification: The PCR products are purified to remove primers and unincorporated nucleotides.

-

Sequencing: The purified PCR products are subjected to Sanger sequencing.[25]

-

Data Analysis: The resulting sequences are aligned to a reference human EGFR gene sequence to identify any deletions, insertions, or point mutations.

Protocol: EGFR Protein Expression by Immunohistochemistry (IHC)

This protocol describes the detection and localization of EGFR protein in tumor tissue.

Objective: To assess the level of EGFR protein expression in NSCLC tumor samples.

Methodology:

-

Tissue Preparation: FFPE tumor tissue is sectioned into 4-5 µm slices and mounted on glass slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the EGFR antigen.

-

Blocking: Non-specific binding sites are blocked using a protein block solution (e.g., serum).

-

Primary Antibody Incubation: Slides are incubated with a primary antibody specific to the EGFR protein.[26]

-

Secondary Antibody & Detection: A labeled secondary antibody that binds to the primary antibody is added, followed by a chromogenic substrate (e.g., DAB) which produces a colored precipitate at the antigen site.

-

Counterstaining & Mounting: Slides are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then dehydrated, cleared, and coverslipped.

-

Analysis: A pathologist scores the slides based on the intensity and percentage of stained tumor cells.[7][27]

Protocol: Cell Viability (MTT) Assay for TKI Efficacy

This assay is used to determine the cytotoxic effect of an EGFR inhibitor on NSCLC cell lines.

Objective: To measure the reduction in cell viability of NSCLC cells in response to treatment with an EGFR TKI.

Methodology:

-

Cell Seeding: NSCLC cells (e.g., HCC827, which has an exon 19 deletion) are seeded into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[28]

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the EGFR TKI. Control wells receive a vehicle-only solution.

-

Incubation: The plate is incubated for a set period (e.g., 72 hours) to allow the drug to take effect.[28]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).[28]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. This data can be used to determine the IC₅₀ (the concentration of drug that inhibits 50% of cell growth).

Conclusion and Future Directions

The elucidation of EGFR's role as a critical oncogenic driver in a subset of NSCLC has transformed the management of this disease, establishing a paradigm for targeted cancer therapy. The clinical success of EGFR TKIs in patients with activating mutations underscores the importance of molecular profiling in guiding treatment decisions. However, the inevitability of acquired resistance remains the primary clinical challenge. Future research will focus on several key areas: developing novel fourth-generation TKIs and combination strategies to overcome resistance mutations like C797S[29]; exploring the interplay between EGFR signaling and the tumor microenvironment to leverage immunotherapy combinations; and utilizing dynamic monitoring through liquid biopsies to track clonal evolution and adapt therapeutic strategies in real-time. A deeper understanding of the complex signaling networks and resistance mechanisms will continue to drive the development of more durable and effective therapies for patients with EGFR-driven NSCLC.

References

- 1. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Role of epidermal growth factor receptor in lung cancer and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EGFR Inhibition in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cell Behavior of Non-Small Cell Lung Cancer Is at EGFR and MicroRNAs Hands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. EGFR mutation incidence in non-small-cell lung cancer of adenocarcinoma histology: a systematic review and global map by ethnicity (mutMapII) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - Stewart - Translational Lung Cancer Research [tlcr.amegroups.org]

- 14. Non-small-cell lung cancer - Wikipedia [en.wikipedia.org]

- 15. ascopubs.org [ascopubs.org]

- 16. Various Subtypes of EGFR Mutations in Patients With NSCLC Define Genetic, Immunologic Diversity and Possess Different Prognostic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. news.cancerconnect.com [news.cancerconnect.com]

- 21. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. saudithoracicsociety.org [saudithoracicsociety.org]

- 25. ascopubs.org [ascopubs.org]

- 26. EGFR Protein Expression in Non-Small Cell Lung Cancer Predicts Response to an EGFR Tyrosine Kinase Inhibitor – A Novel Antibody for Immunohistochemistry or AQUA Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ijmedicine.com [ijmedicine.com]

- 28. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Measuring EGFR's Fire: An In-depth Technical Guide to In Vitro Kinase Assays

For researchers, scientists, and drug development professionals, understanding the intricacies of Epidermal Growth Factor Receptor (EGFR) kinase activity is paramount in the pursuit of novel cancer therapeutics. This guide provides a comprehensive overview of the core principles and detailed methodologies for measuring EGFR kinase activity in vitro, enabling robust and reproducible data generation for academic and industrial research.

The epidermal growth factor receptor is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of its kinase activity, often due to mutations, is a hallmark of various cancers, making it a prime target for therapeutic intervention. In vitro kinase assays are indispensable tools for characterizing the enzymatic activity of EGFR and for screening and profiling potential inhibitors. These assays typically involve a purified EGFR kinase domain, a substrate (often a synthetic peptide), and adenosine triphosphate (ATP) as the phosphate donor. The fundamental principle is to measure the transfer of the gamma-phosphate from ATP to a tyrosine residue on the substrate, a reaction catalyzed by EGFR. The extent of this phosphorylation event serves as a direct measure of the kinase's activity.

The EGFR Signaling Cascade: A Visual Overview

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation on several tyrosine residues within its cytoplasmic tail.[1] These phosphorylated sites act as docking stations for a variety of signaling proteins, initiating multiple downstream pathways that ultimately regulate cellular processes. The three major signaling cascades initiated by EGFR are the Ras-Raf-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK/STAT pathway. Understanding these pathways is crucial for contextualizing the impact of EGFR kinase activity and its inhibition.

Caption: EGFR Signaling Pathways.

Methodologies for Measuring EGFR Kinase Activity

A variety of in vitro assay formats are available to quantify EGFR kinase activity, each with its own set of advantages and limitations. The choice of assay often depends on the specific research question, required throughput, and available instrumentation.

Radiometric Assays

Historically, radiometric assays have been the gold standard for kinase activity measurement due to their high sensitivity and direct nature.[2]

Principle: This method involves the use of radiolabeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP. The EGFR kinase transfers the radiolabeled phosphate group to the substrate. The phosphorylated substrate is then separated from the unincorporated radiolabeled ATP, and the amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.

Experimental Protocol:

-

Reaction Setup: Prepare a reaction mixture containing EGFR kinase, peptide substrate (e.g., Poly(Glu,Tyr) 4:1), and kinase buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MnCl₂, 10 mM MgAcetate) in a microplate.[3]

-

Initiation: Start the reaction by adding [γ-³³P]-ATP.[3]

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).[3]

-

Termination: Stop the reaction by adding a solution such as 0.5% phosphoric acid.[3]

-

Separation: Spot an aliquot of the reaction mixture onto a filter membrane (e.g., phosphocellulose).[4] Wash the filter extensively to remove unincorporated [γ-³³P]-ATP.[3]

-

Detection: Dry the filter and measure the incorporated radioactivity using a scintillation counter.[3]

Luminescence-Based Assays

Luminescence-based assays have gained popularity due to their high sensitivity, wide dynamic range, and non-radioactive nature. They are well-suited for high-throughput screening (HTS).

Principle: These assays measure the amount of ATP remaining in the reaction after the kinase reaction has completed. The amount of ATP consumed is directly proportional to the kinase activity. The remaining ATP is used in a luciferase-catalyzed reaction that generates light, which is measured by a luminometer. A lower luminescence signal indicates higher kinase activity. Alternatively, some assays measure the amount of ADP produced, which is then converted to a luminescent signal.[5][6]

Experimental Protocol (ADP-Glo™ Kinase Assay):

-

Kinase Reaction: In a 96-well or 384-well plate, combine the EGFR kinase, substrate (e.g., Poly (4:1 Glu, Tyr)), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT).[7] If testing inhibitors, pre-incubate the enzyme with the compound before adding the substrate/ATP mix.[7]

-

Incubation: Incubate the reaction at room temperature for 60 minutes.[7]

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

-

ADP to ATP Conversion and Detection: Add Kinase Detection Reagent, which converts the generated ADP to ATP and simultaneously catalyzes a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.[8]

-

Measurement: Read the luminescence signal using a microplate reader.[8]

Fluorescence-Based Assays (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for detecting kinase activity in a high-throughput format.[9]

Principle: HTRF assays utilize fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). In a typical EGFR kinase assay, a biotinylated substrate peptide is used. An anti-phosphotyrosine antibody is labeled with the donor fluorophore, and streptavidin is labeled with the acceptor fluorophore. When the substrate is phosphorylated by EGFR, the antibody binds to the phosphotyrosine residue. The binding of the biotinylated substrate to the streptavidin-acceptor brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal that is proportional to the kinase activity.[10]

Experimental Protocol (HTRF):

-

Reaction Setup: In a low-volume 1536-well plate, add the EGFR enzyme.[11]

-

Compound Addition: Add the test compounds or control.[11]

-

Initiation: Add a reagent mix containing ATP and a biotinylated substrate peptide.[11]

-

Incubation: Incubate at room temperature for 30 minutes.[11]

-

Detection: Add a detection reagent mix containing an anti-phosphotyrosine antibody labeled with a donor fluorophore and streptavidin labeled with an acceptor fluorophore.[11]

-

Incubation: Incubate for another 30 minutes at room temperature.[11]

-

Measurement: Read the time-resolved fluorescence signal on a compatible plate reader.[11]

ELISA-Based Assays

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common and well-established method for measuring kinase activity.

Principle: A substrate peptide is pre-coated onto the wells of a microplate. The EGFR kinase and ATP are added to the wells, and the phosphorylation reaction is allowed to proceed. After incubation, the wells are washed to remove the enzyme and ATP. A specific primary antibody that recognizes the phosphorylated tyrosine residue on the substrate is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A colorimetric substrate for HRP is then added, and the resulting color change is measured using a spectrophotometer. The intensity of the color is proportional to the amount of phosphorylated substrate and thus to the EGFR kinase activity.[12][13]

Experimental Protocol (ELISA):

-

Coating: Coat a 96-well plate with a synthetic substrate like poly-(Glu,Tyr)1:4.[13]

-

Kinase Reaction: Add the EGFR enzyme, ATP, and the test compound to the wells.

-

Incubation: Incubate to allow the phosphorylation reaction to occur.

-

Washing: Wash the plate to remove non-bound reagents.

-

Primary Antibody: Add a monoclonal anti-phosphotyrosine antibody.[13]

-

Washing: Wash the plate.

-

Secondary Antibody: Add an HRP-conjugated secondary antibody.

-

Washing: Wash the plate.

-

Detection: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.

-

Stopping the Reaction: Add a stop solution (e.g., sulfuric acid).

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).[14]

A Typical Experimental Workflow

The general workflow for an in vitro EGFR kinase assay, particularly for inhibitor screening, follows a logical sequence of steps designed to ensure accuracy and reproducibility.

Caption: General Experimental Workflow for an In Vitro EGFR Kinase Assay.

Quantitative Data Presentation

For effective comparison of experimental results, quantitative data should be summarized in clearly structured tables.

Table 1: IC₅₀ Values of Common EGFR Inhibitors

The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for evaluating the potency of an inhibitor. It represents the concentration of an inhibitor that is required to inhibit 50% of the EGFR kinase activity.

| Inhibitor | EGFR Wild-Type IC₅₀ (nM) | EGFR L858R IC₅₀ (nM) | EGFR T790M IC₅₀ (nM) | EGFR ex19del IC₅₀ (nM) | EGFR L858R/T790M IC₅₀ (nM) | EGFR ex19del/T790M IC₅₀ (nM) | EGFR L858R/T790M/C797S IC₅₀ (nM) |

| Erlotinib | 7[15] | 12[15] | >1000 | 7[15] | >1000 | >1000 | >1000 |

| Gefitinib | 53.5 (Kd)[9] | 2.6 (Kd)[9] | >1000 | - | >1000 | >1000 | >1000 |

| Afatinib | 31[12] | 0.3[15] | 165 (PC-9ER)[12] | 0.8 (PC-9)[15] | 57 (H1975)[12] | 165 (PC-9ER)[12] | >1000 |

| Osimertinib | - | 12[15] | 13 (PC-9ER)[12] | 7[15] | 5 (H1975)[12] | 13 (PC-9ER)[12] | 242 |

| Rociletinib | - | - | 37 (PC-9ER)[12] | - | 23 (H1975)[12] | 37 (PC-9ER)[12] | >1000 |

Note: IC₅₀ values can vary depending on the assay conditions (e.g., ATP concentration). Data presented here are compiled from various sources for comparative purposes.

Table 2: Kinetic Parameters of EGFR

The Michaelis constant (Km) for ATP and the substrate, as well as the catalytic rate constant (kcat), are fundamental parameters that describe the enzymatic efficiency of EGFR.

| EGFR Variant | Km (ATP) (µM) | Km (Peptide Substrate) (µM) | kcat (s⁻¹) |

| Wild-Type | 1.8 - 5.5[2][11] | 30[13] | ~0.02[9] |

| L858R | ~9[9] | 124[13] | ~1.0[9] |

| G719S | ~25[9] | - | ~0.2[9] |

| Exon 19 Deletion (ΔE746-A750) | 158 (nM)[15] | - | - |

| Exon 19 Deletion (ΔL747-A750insP) | 23 (nM)[15] | - | - |

| L858R/T790M | Increased affinity[10] | - | - |

Note: Kinetic parameters are highly dependent on the specific substrate and assay conditions used.

Conclusion

The in vitro measurement of EGFR kinase activity is a cornerstone of modern cancer research and drug discovery. The choice of assay technology should be guided by the specific experimental goals, balancing factors such as sensitivity, throughput, cost, and the nature of the information required. By employing the detailed methodologies and understanding the underlying principles outlined in this guide, researchers can generate high-quality, reliable data to advance our understanding of EGFR biology and accelerate the development of next-generation targeted therapies.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Allele-specific activation, enzyme kinetics, and inhibitor sensitivities of EGFR exon 19 deletion mutations in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PubMed [pubmed.ncbi.nlm.nih.gov]